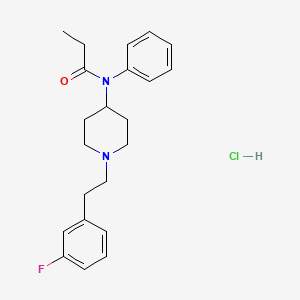

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide hydrochloride under IUPAC guidelines. The numbering prioritizes the fluorophenyl group at position 3 (meta), the phenethyl substituent on the piperidine nitrogen, and the propanamide chain. The hydrochloride salt is denoted as a 1:1 stoichiometric complex, with the chlorine atom counterbalancing the protonated piperidine nitrogen.

Molecular Architecture: Crystallographic and Conformational Analysis

While crystallographic data for the meta-fluorinated isomer remains unpublished, computational models and NMR studies suggest a chair conformation for the piperidine ring, with the 3-fluorophenethyl group adopting an equatorial orientation to minimize steric hindrance. The fluorine atom’s position on the aromatic ring influences electron distribution, as evidenced by its shielding effect in ¹⁹F NMR (-199.4 ppm). Comparative analysis with ortho- and para-fluorofentanyl shows that meta substitution reduces ring strain, as the fluorine atom avoids direct steric clashes with adjacent substituents.

Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, ¹⁹F NMR)

¹H NMR (400 MHz, DMSO-d6):

- Aromatic protons (7.025–7.750 ppm): Multiplet signals at 7.25 ppm (meta-fluorophenyl) and 7.45 ppm (phenethyl group).

- Piperidine protons: Axial H-4 at 3.15 ppm (triplet) and equatorial H-3 at 2.85 ppm (doublet of doublets).

¹³C NMR (100 MHz, DMSO-d6):

¹⁹F NMR (376 MHz, DMSO-d6):

- A single peak at -199.4 ppm, distinct from ortho- (-193.2 ppm) and para-fluorofentanyl (-187.6 ppm).

| Isomer | ¹⁹F Chemical Shift (ppm) |

|---|---|

| Ortho | -193.2 |

| Meta | -199.4 |

| Para | -187.6 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of the protonated molecular ion ([M+H]⁺, m/z 351) reveals key fragments:

- m/z 295 : Loss of methylketene (C₃H₄O).

- m/z 230 : Loss of phenethylamine (C₈H₁₁N).

- m/z 188 : Isobaric ions from N-phenylpropanamide neutral loss.

Comparative analysis with ortho-fluorofentanyl shows a 14 Da shift in fragments involving the fluorophenyl group, while para substitution alters fragmentation efficiency due to electronic effects.

Comparative Analysis with Ortho- and Para-Fluorinated Isomers

Structural Differences :

- Ortho-fluorofentanyl : Fluorine at position 2 induces steric hindrance, forcing the phenethyl group into an axial conformation.

- Para-fluorofentanyl : Enhanced electron-withdrawing effects reduce basicity of the piperidine nitrogen.

Spectroscopic Contrasts :

Properties

CAS No. |

2749434-50-0 |

|---|---|

Molecular Formula |

C22H28ClFN2O |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-9-4-3-5-10-20)21-12-15-24(16-13-21)14-11-18-7-6-8-19(23)17-18;/h3-10,17,21H,2,11-16H2,1H3;1H |

InChI Key |

FGWILSIZJUHMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC(=CC=C2)F)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Piperidin-4-One

Piperidin-4-one undergoes N-alkylation with 3-fluorophenethyl bromide in the presence of a base. The reaction typically employs potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 12–18 hours. Alternative solvents like dimethylformamide (DMF) may accelerate reactivity but risk over-alkylation.

Critical Parameters :

- Molar Ratio : A 1:1.2 ratio of piperidin-4-one to 3-fluorophenethyl bromide ensures complete conversion.

- Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).

Yield : 68–75%, with impurities arising from residual starting material or dialkylated byproducts.

Reductive Amination to 4-Anilino Intermediate

The N-alkylated piperidin-4-one undergoes reductive amination with aniline. Sodium cyanoborohydride (NaBH₃CN) in methanol, catalyzed by acetic acid, is the standard system. The Schiff base forms at room temperature, followed by reduction at 40°C for 6 hours.

Optimization Insights :

Acylation with Propionyl Chloride

The 4-anilino intermediate is acylated using propionyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger. The reaction proceeds at 0°C to room temperature over 2 hours.

Side Reactions :

- Over-acylation is minimized by slow addition of propionyl chloride.

- TEA·HCl precipitates and is removed via filtration.

Purification : Column chromatography (ethyl acetate/hexane, 1:2) isolates the tertiary amide.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride (HCl) gas is bubbled through the solution. The monohydrochloride precipitates as a white crystalline solid.

Crystallization : Recrystallization from ethanol/ether (1:5) enhances purity (>98%).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| N-Alkylation | K₂CO₃, CH₃CN, reflux | 68–75 | Dialkylation byproducts |

| Reductive Amination | NaBH₃CN, MeOH, AcOH | 70–82 | pH sensitivity |

| Acylation | Propionyl chloride, TEA, DCM | 85–90 | Exothermic reaction |

| Salt Formation | HCl gas, Et₂O | 95 | Hygroscopicity |

Process-Scale Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

- Catalytic Hydrogenation : Patent EP3666757A1 describes a LiAlH₄-mediated reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones, avoiding column chromatography.

- Continuous Flow Systems : Microreactor technology minimizes thermal degradation during exothermic steps (e.g., acylation).

Analytical Characterization

While beyond preparation scope, critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

NFEPP has the following chemical characteristics:

- Molecular Formula : C22H27FN2O

- Molar Mass : 354.469 g/mol

- IUPAC Name : N-(3-fluorophenethyl)-N-(4-phenyl)propanamide

The compound's structure is designed to selectively target inflamed tissues, potentially reducing systemic side effects common in traditional opioid therapies .

Analgesic Properties

Research indicates that NFEPP exhibits significant analgesic effects. Its design aims to provide pain relief while minimizing the risk of addiction and overdose associated with conventional opioids. Studies have shown that NFEPP can effectively alleviate pain in models of inflammatory pain without the typical side effects seen with other opioids .

Targeted Pain Management

One of the most promising applications of NFEPP is in targeted pain management. By specifically targeting inflamed tissues, NFEPP may offer a more localized approach to pain relief, which could be beneficial for patients suffering from chronic pain conditions such as arthritis or post-surgical pain .

Potential Use in Cancer Pain Relief

Given its opioid nature and targeted mechanism, NFEPP may also be explored for use in cancer-related pain management. The ability to provide effective analgesia while potentially lowering the risk of addiction makes it a candidate for further clinical trials aimed at cancer patients who often experience severe pain .

Example Case Studies

-

Study on Chronic Pain Management

- Objective : To evaluate the effectiveness of NFEPP in patients with chronic inflammatory pain.

- Design : Randomized controlled trial comparing NFEPP with placebo.

- Outcome Measures : Pain relief scores, quality of life assessments.

-

Cancer Pain Relief Study

- Objective : To assess the safety and efficacy of NFEPP in patients undergoing treatment for cancer.

- Design : Open-label study focusing on dosage optimization.

- Outcome Measures : Pain intensity levels, side effects monitoring.

These studies are crucial for establishing a solid evidence base for clinical use and understanding the broader implications of NFEPP in therapeutic settings .

Mechanism of Action

The mechanism of action of N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Effects

Key structural variations among fentanyl analogs include substitutions on the phenyl ring, modifications to the piperidine core, and alterations to the propionamide side chain. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Fluorine Position : The meta-fluoro isomer (target compound) exhibits distinct receptor binding compared to ortho- or para-fluoro isomers due to steric and electronic effects .

- Piperidine Modifications : Substituents like methoxymethyl (sufentanil) or carbomethoxy (carfentanil) enhance potency by improving lipid solubility and receptor interactions .

- Phenethyl vs. Benzyl Groups : Benzylfentanyl’s N-benzyl group reduces potency compared to the phenethyl chain in meta-fluorofentanyl, likely due to altered pharmacokinetics .

Analytical Case Study :

A seized sample labeled as "4-F-BF" was misidentified due to the presence of N-benzyl analogs with multiple fluorophenyl isomers, highlighting the need for NMR and mass spectrometry for unambiguous identification .

Biological Activity

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride (CAS No. 2749434-50-0) is a synthetic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, characterized by a piperidine ring and a fluorophenethyl group, positions it as a candidate for various therapeutic applications, particularly in pain management and neurological disorders.

| Property | Value |

|---|---|

| Molecular Formula | C22H28ClFN2O |

| Molecular Weight | 390.9 g/mol |

| IUPAC Name | N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide; hydrochloride |

| InChI Key | FGWILSIZJUHMRJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps, starting with the formation of the piperidine ring. The introduction of the fluorophenethyl group occurs through nucleophilic substitution, followed by the addition of the phenylpropionamide moiety. The final product is obtained as a monohydrochloride salt to improve stability and solubility.

The biological activity of N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is primarily mediated through its interaction with specific receptors in the central nervous system (CNS). It is hypothesized that this compound acts as a mu-opioid receptor agonist, similar to other fentanyl analogs. This interaction can lead to effects such as analgesia, sedation, and potential respiratory depression.

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationships (SAR) of various fentanyl analogs, including those related to N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide. These studies indicate that modifications to the acyl chain length and substitution patterns on the piperidine ring significantly influence potency and efficacy at mu-opioid receptors .

Case Studies

- Analgesic Effects : In vivo studies using adult male Swiss Webster mice demonstrated that analogs of this compound elicited hyperlocomotion, antinociception, and hypoventilation—effects characteristic of mu-opioid receptor activation. The potency varied with structural modifications, indicating a clear link between chemical structure and biological activity .

- Comparative Potency : A comparative analysis of various fentanyl-related substances revealed that N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide exhibited similar or enhanced potency compared to traditional opioids like morphine and buprenorphine in certain assays .

Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for developing new analgesics with potentially improved safety profiles compared to existing opioids. Its unique structure allows for further modifications aimed at enhancing selectivity for specific opioid receptors while minimizing side effects.

Neurological Research

Research into the effects of this compound on neurological pathways could provide insights into its potential use in treating conditions such as chronic pain or opioid dependence. Understanding its pharmacokinetics and pharmacodynamics will be crucial for evaluating its therapeutic viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.